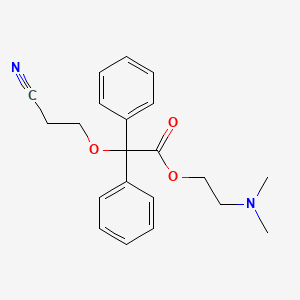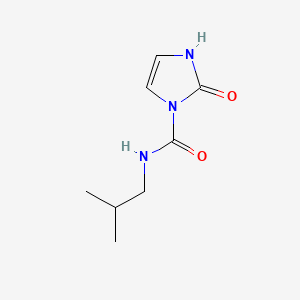
zinc;nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc nonanoate, also known as zinc pelargonate, is a zinc salt of nonanoic acid. It is a member of the zinc carboxylates family, which are commonly referred to as metallic soaps. These compounds are of significant commercial and scientific interest due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc nonanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with nonanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt. The general reaction is as follows:
ZnO+2C9H19COOH→Zn(C9H19COO)2+H2O
Industrial Production Methods
Industrial production of zinc nonanoate often involves the direct reaction of zinc oxide with nonanoic acid under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Zinc nonanoate undergoes various chemical reactions, including:
Oxidation: Zinc nonanoate can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal.
Substitution: Zinc nonanoate can participate in substitution reactions where the nonanoate group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving zinc nonanoate include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from reactions involving zinc nonanoate include zinc oxide, zinc metal, and substituted zinc compounds. These products have various applications in different fields .
Aplicaciones Científicas De Investigación
Zinc nonanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of colloidal semiconductor nanocrystals and other advanced materials.
Biology: Zinc nonanoate is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used as an additive in paints, varnishes, and lacquers, as well as in the production of various industrial materials
Mecanismo De Acción
The mechanism of action of zinc nonanoate involves its interaction with molecular targets and pathways in biological systems. Zinc ions released from zinc nonanoate can act as cofactors for various enzymes, influencing their activity and function. Additionally, zinc nonanoate can interact with cell membranes and other cellular components, affecting cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to zinc nonanoate include other zinc carboxylates such as zinc octanoate, zinc decanoate, zinc stearate, and zinc palmitate. These compounds share similar chemical structures and properties but differ in the length of the carbon chain in the carboxylate group .
Uniqueness of Zinc Nonanoate
Zinc nonanoate is unique due to its specific chain length, which imparts distinct physicochemical properties compared to other zinc carboxylates. Its solubility, reactivity, and applications can vary based on the carbon chain length, making it suitable for specific applications where other zinc carboxylates may not be as effective .
Propiedades
Número CAS |
7640-78-0 |
|---|---|
Fórmula molecular |
C18H34O4Zn |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
zinc;nonanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
PVLBCXWFQZZIGP-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Zn+2] |
Números CAS relacionados |
112-05-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


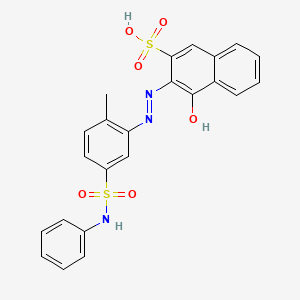
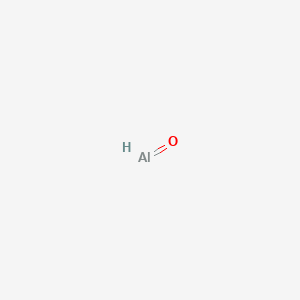
![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)

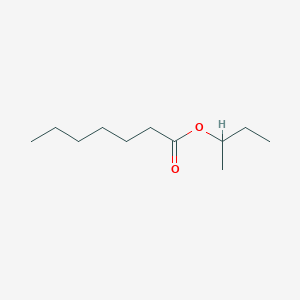
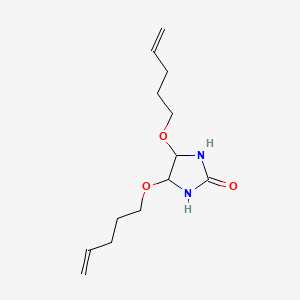
![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
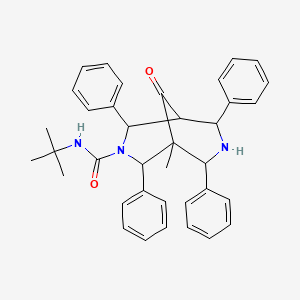
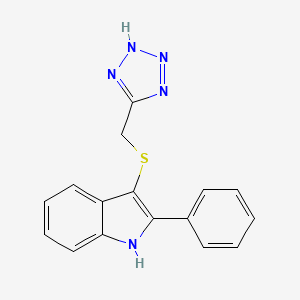

![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
